
2-(Benzylamino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)naphthalene-1,4-dione, also known as BAND, is a fluorescent dye used in various scientific research applications. It is a naphthalimide-based dye that has a unique chemical structure, making it an excellent candidate for studying biological systems.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)naphthalene-1,4-dione involves its ability to intercalate into DNA and RNA, causing a change in the fluorescence properties of the dye. This change in fluorescence can be used to detect changes in the conformation and structure of the biological molecules.
Biochemical and Physiological Effects:
2-(Benzylamino)naphthalene-1,4-dione has been shown to have minimal toxicity and does not interfere with the biological processes it is used to study. It has been used to study the effects of various drugs and compounds on biological systems, providing valuable insights into their mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Benzylamino)naphthalene-1,4-dione in lab experiments is its high sensitivity and selectivity for biological molecules. It is also relatively easy to use and can be applied to a variety of biological samples. However, one of the limitations of 2-(Benzylamino)naphthalene-1,4-dione is its photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are numerous future directions for the use of 2-(Benzylamino)naphthalene-1,4-dione in scientific research. One potential area of research is the development of new 2-(Benzylamino)naphthalene-1,4-dione derivatives with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, 2-(Benzylamino)naphthalene-1,4-dione could be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's. Finally, 2-(Benzylamino)naphthalene-1,4-dione could be used to study the effects of environmental toxins on biological systems, providing valuable insights into the mechanisms of toxicity.
Métodos De Síntesis
The synthesis of 2-(Benzylamino)naphthalene-1,4-dione involves the reaction of 2-naphthaleneamine with phthalic anhydride in the presence of a catalyst. The reaction produces a yellowish powder, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(Benzylamino)naphthalene-1,4-dione has been widely used in various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for detecting biological molecules, such as proteins, DNA, and RNA. It has also been used in the study of cellular processes, such as apoptosis, autophagy, and mitochondrial dysfunction.
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-(benzylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13NO2/c19-16-10-15(18-11-12-6-2-1-3-7-12)17(20)14-9-5-4-8-13(14)16/h1-10,18H,11H2 |
Clave InChI |
DCPOAJXJBIMQSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
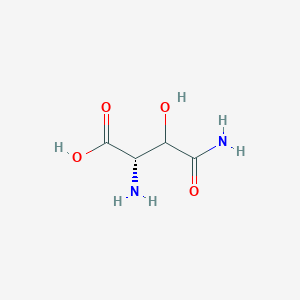
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)

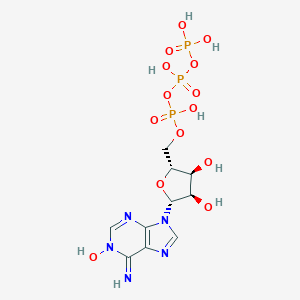
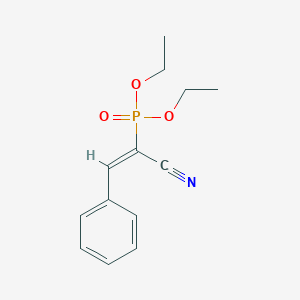

![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)
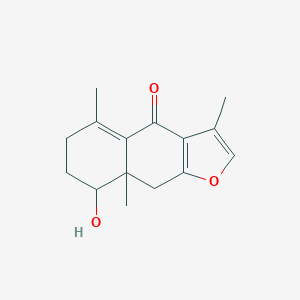
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
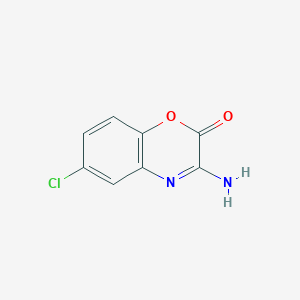
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)